molecular formula C6H13ClN4 B2783749 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride CAS No. 1354950-97-2

4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride

Numéro de catalogue B2783749
Numéro CAS: 1354950-97-2
Poids moléculaire: 176.65
Clé InChI: VXTUJZAPGPPDBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride” is a derivative of 1,2,4-triazole . Triazole derivatives are known to be promising anticancer agents . They have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane (L) and varied metal salts under solvothermal conditions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is determined by single X-ray crystal diffraction . They are further characterized by elemental analysis, IR, TGA, and PXRD .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The reaction conditions and the choice of reactants can significantly influence the yield and the properties of the final product .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on the specific structure of the compound. For example, one of the compounds, 1-(4-fluorophenyl)-3,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione, has a melting point of 154–157 °C .

Avantages Et Limitations Des Expériences En Laboratoire

4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride has several advantages for lab experiments. It is a selective inhibitor of mTORC1, which allows for the specific targeting of this protein kinase. This compound also has good pharmacokinetic properties, which allows for easy administration and dosing in animal models. However, this compound has some limitations for lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. In addition, this compound has some off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research and development of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride. One direction is to study the combination of this compound with other cancer therapies, such as radiation therapy and chemotherapy. Another direction is to study the potential of this compound in treating other diseases, such as neurodegenerative disorders and autoimmune diseases. Furthermore, the development of more potent and selective mTOR inhibitors is an ongoing area of research.

Méthodes De Synthèse

4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride can be synthesized using the following method. First, 4-(4H-1,2,4-triazol-4-yl)butan-1-amine is reacted with hydrochloric acid to form this compound hydrochloride. The reaction is carried out in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified using techniques such as recrystallization or chromatography.

Applications De Recherche Scientifique

4-(4H-1,2,4-triazol-4-yl)butan-1-amine hydrochloride has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, this compound has been studied for its potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

4-(1,2,4-triazol-4-yl)butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.ClH/c7-3-1-2-4-10-5-8-9-6-10;/h5-6H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTUJZAPGPPDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1CCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.